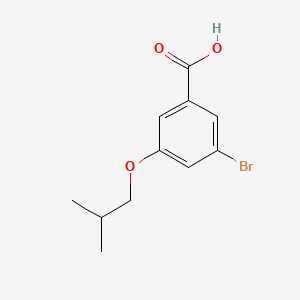
1-BroMobutane-1d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BroMobutane-1d4 is a deuterated analog of 1-Bromobutane, an organobromine compound with the formula CH₃(CH₂)₃Br. This compound is a colorless liquid, although impure samples may appear yellowish. It is insoluble in water but soluble in organic solvents. The deuterated version, this compound, is used in various fields of research due to its unique physical and chemical properties.
Preparation Methods
1-BroMobutane-1d4 can be synthesized through several methods. One common synthetic route involves the reaction of butan-1-ol with hydrobromic acid (HBr) in the presence of sulfuric acid (H₂SO₄). The reaction proceeds as follows :
CH3(CH2)3OH+HBr→CH3(CH2)3Br+H2O
In an industrial setting, the production of this compound typically involves the use of deuterated reagents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions often include a reflux setup to maintain the reaction temperature and facilitate the separation of the desired product from byproducts .
Chemical Reactions Analysis
1-BroMobutane-1d4 undergoes several types of chemical reactions, including:
Substitution Reactions (S_N2): As a primary haloalkane, this compound is prone to bimolecular nucleophilic substitution (S_N2) reactions.
Formation of Grignard Reagents: When combined with magnesium metal in dry ether, this compound forms the corresponding Grignard reagent, which is used to attach butyl groups to various substrates.
Reduction Reactions: this compound can be reduced to butane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
1-BroMobutane-1d4 has a wide range of applications in scientific research:
Chemistry: It is used as an alkylating agent in organic synthesis and as a precursor to other compounds, such as n-butyllithium.
Biology: Deuterated compounds like this compound are used in metabolic studies to trace the pathways of biochemical reactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: this compound is used in the manufacturing of specialized materials for technology and electronics.
Mechanism of Action
The primary mechanism of action for 1-BroMobutane-1d4 involves its role as an alkylating agent. In S_N2 reactions, the compound undergoes nucleophilic attack, leading to the substitution of the bromine atom with a nucleophile. This reaction mechanism is facilitated by the presence of a good leaving group (bromine) and a strong nucleophile .
Comparison with Similar Compounds
1-BroMobutane-1d4 can be compared with other similar compounds, such as:
1-Chlorobutane (CH₃(CH₂)₃Cl): Similar to this compound but with a chlorine atom instead of bromine. It is less reactive in S_N2 reactions due to the weaker leaving group.
1-Iodobutane (CH₃(CH₂)₃I): More reactive than this compound due to the better leaving group (iodine).
1-Fluorobutane (CH₃(CH₂)₃F): Less reactive in S_N2 reactions due to the strong carbon-fluorine bond.
This compound stands out due to its deuterium atoms, which make it particularly useful in research applications involving isotopic labeling and tracing.
Properties
CAS No. |
1219805-80-7 |
|---|---|
Molecular Formula |
C4H9Br |
Molecular Weight |
141.044 |
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriobutane |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i3D2,4D2 |
InChI Key |
MPPPKRYCTPRNTB-KHORGVISSA-N |
SMILES |
CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


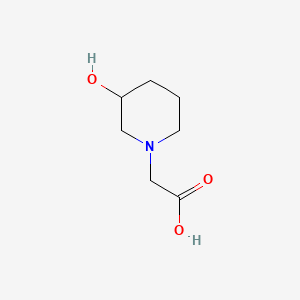
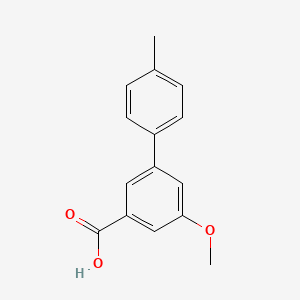
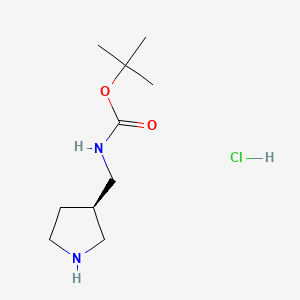
![5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578411.png)
![3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid](/img/structure/B578412.png)
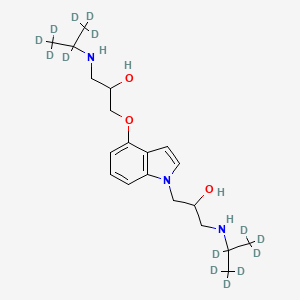
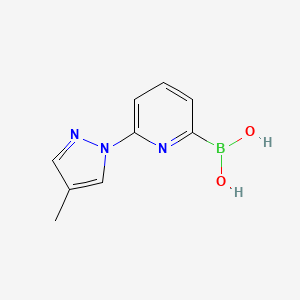
![2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B578416.png)
![3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B578417.png)
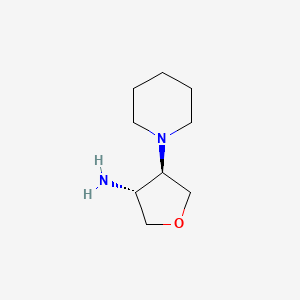
![2H-Pyrrolo[2,3-b]pyridin-3(7H)-one](/img/structure/B578419.png)


